2,4,6-Trimethylpyridine-3-sulfonic acid
Overview
Description
2,4,6-Trimethylpyridine-3-sulfonic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyridine ring substituted with three methyl groups and a sulfonic acid group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylpyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2,4,6-trimethylpyridine using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 3-position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced pyridine compounds, and substituted pyridines .
Scientific Research Applications
2,4,6-Trimethylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a catalyst in certain reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism by which 2,4,6-trimethylpyridine-3-sulfonic acid exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,6-Dimethylpyridine: Has two methyl groups and different reactivity compared to 2,4,6-trimethylpyridine-3-sulfonic acid.
2,4,6-Triarylpyridines: These compounds have aryl groups instead of methyl groups, leading to different chemical properties and applications
Uniqueness
This compound is unique due to the presence of both methyl groups and a sulfonic acid group, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in a wide range of chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2,4,6-trimethylpyridine-3-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-4-6(2)9-7(3)8(5)13(10,11)12/h4H,1-3H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTHYBONGWTVCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349730 | |
Record name | 2,4,6-trimethylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372173-72-3 | |
Record name | 2,4,6-trimethylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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